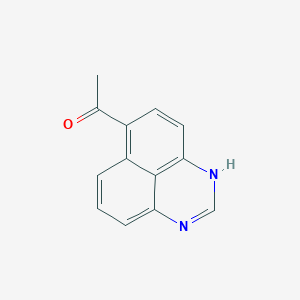
1-(1H-perimidin-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-perimidin-6-yl)ethanone, also known as 6-Acetyl-1,3-dimethyluracil, is a heterocyclic organic compound with a molecular formula C9H10N2O2. It is a derivative of uracil and is commonly used in scientific research for its unique chemical properties.
作用機序
The mechanism of action of 1-(1H-perimidin-6-yl)ethanone is not fully understood, but it is believed to interact with various enzymes and proteins in biological systems. It has been shown to inhibit the activity of certain enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
1-(1H-perimidin-6-yl)ethanone has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory activity: It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
2. Antioxidant activity: It has been shown to scavenge free radicals and reduce oxidative stress in cells.
3. Neuroprotective activity: It has been shown to protect neurons from damage and improve cognitive function in animal models.
4. Anti-tumor activity: It has been shown to inhibit the growth of certain cancer cells in vitro and in vivo.
実験室実験の利点と制限
The advantages of using 1-(1H-perimidin-6-yl)ethanone in lab experiments include its unique chemical properties, versatility in synthesis, and wide range of applications in various fields of research. However, its limitations include its potential toxicity and the need for careful handling and disposal.
将来の方向性
1-(1H-perimidin-6-yl)ethanone has promising potential for future research in various areas, including:
1. Development of novel anti-inflammatory and antioxidant therapies.
2. Study of its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of its anti-tumor activity and potential as a cancer therapy.
4. Development of new fluorescent probes for imaging studies.
5. Synthesis of new heterocyclic compounds with potential pharmaceutical applications.
Conclusion:
In conclusion, 1-(1H-perimidin-6-yl)ethanone is a versatile and important compound in scientific research. Its unique chemical properties and wide range of applications make it a valuable tool for various fields of study. Further research is needed to fully understand its mechanism of action and potential for future therapeutic applications.
合成法
The synthesis of 1-(1H-perimidin-6-yl)ethanone involves the reaction of 6-amino-1,3-dimethyluracil with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction produces 1-(1H-perimidin-6-yl)ethanone as the main product, which can be purified through recrystallization or column chromatography.
科学的研究の応用
1-(1H-perimidin-6-yl)ethanone has a wide range of scientific research applications, including:
1. As a building block in the synthesis of various heterocyclic compounds.
2. As a ligand in coordination chemistry.
3. As a precursor for the synthesis of pharmaceutical compounds.
4. As a probe in biochemical assays for the detection of enzymes and other biomolecules.
5. As a fluorescent dye in imaging studies.
特性
CAS番号 |
56314-38-6 |
|---|---|
製品名 |
1-(1H-perimidin-6-yl)ethanone |
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC名 |
(1Z)-1-perimidin-6-ylideneethanol |
InChI |
InChI=1S/C13H10N2O/c1-8(16)9-5-6-12-13-10(9)3-2-4-11(13)14-7-15-12/h2-7,16H,1H3/b9-8- |
InChIキー |
FWCFFZJHXBVFMG-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)NC=N3 |
SMILES |
CC(=C1C=CC2=NC=NC3=CC=CC1=C23)O |
正規SMILES |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




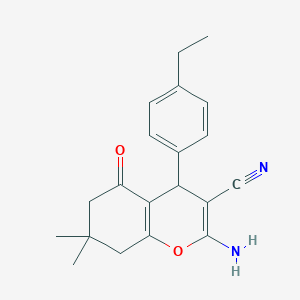

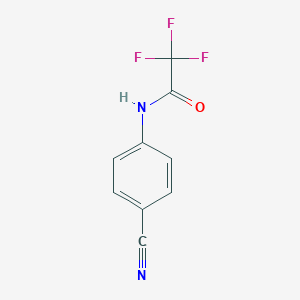
![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)
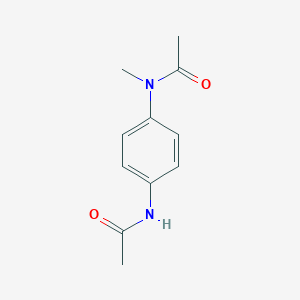


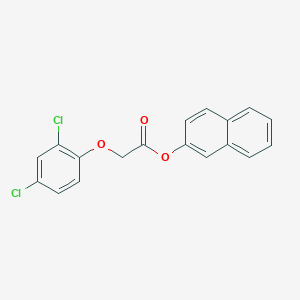
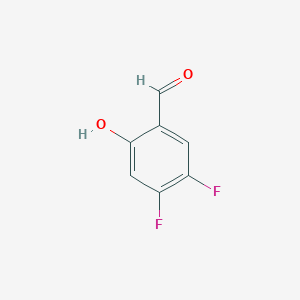

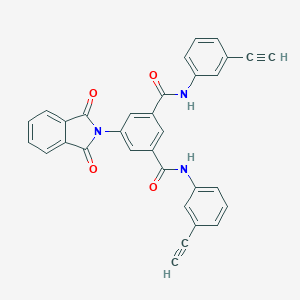
![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)
